3-(3-acetyl-1H-indol-1-yl)-N-(1,5-dimethylhexyl)propanamide

Description

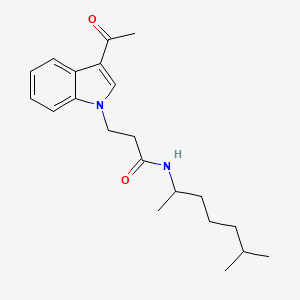

3-(3-Acetyl-1H-indol-1-yl)-N-(1,5-dimethylhexyl)propanamide is a synthetic indole derivative characterized by an acetyl-substituted indole core linked to a branched aliphatic amide chain. The compound’s structure includes a propanamide spacer connecting the indole moiety to the N-(1,5-dimethylhexyl) group, which confers unique steric and electronic properties.

Properties

Molecular Formula |

C21H30N2O2 |

|---|---|

Molecular Weight |

342.5 g/mol |

IUPAC Name |

3-(3-acetylindol-1-yl)-N-(6-methylheptan-2-yl)propanamide |

InChI |

InChI=1S/C21H30N2O2/c1-15(2)8-7-9-16(3)22-21(25)12-13-23-14-19(17(4)24)18-10-5-6-11-20(18)23/h5-6,10-11,14-16H,7-9,12-13H2,1-4H3,(H,22,25) |

InChI Key |

RDYAAEDQCOASAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)NC(=O)CCN1C=C(C2=CC=CC=C21)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-(1,5-dimethylhexyl)propanamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the 3-position.

Amidation: The final step involves the reaction of the acetylated indole with 1,5-dimethylhexylamine under appropriate conditions to form the propanamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ethanol derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-(1,5-dimethylhexyl)propanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs such as N-Cyclohexyl-3-(2,5-dimethyl-1H-indol-3-yl)propanamide (CAS: A966082) and other indole-based derivatives. Below is a detailed analysis:

Substituent Variations and Their Implications

- Indole Substitution : The acetyl group at position 3 in the target compound may enhance electrophilicity and hydrogen-bonding capacity compared to the methyl groups in the analog. This could influence binding affinity in enzyme or receptor interactions.

Biological Activity

The compound 3-(3-acetyl-1H-indol-1-yl)-N-(1,5-dimethylhexyl)propanamide is a synthetic derivative of indole, which has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse studies.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

- Molecular Formula : C₁₈H₂₅N₃O

- Molecular Weight : 299.41 g/mol

This compound features an indole moiety, which is known for its significant biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including those similar to This compound . For example, compounds derived from indole have shown high activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds often range from 0.13 to 1.0 µg/mL against various bacterial strains, including multidrug-resistant isolates .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Tris(1H-indol-3-yl)methylium salt | 0.25 - 0.5 | Staphylococcus aureus |

| N-(Hydroxyalkyl) derivative | 2.0 | Enterococcus faecium |

Cytotoxicity Studies

While the antimicrobial efficacy is promising, it is crucial to assess the cytotoxicity of these compounds to ensure safety for potential therapeutic use. In vitro studies using human fibroblast cell lines have shown varying levels of cytotoxicity among different indole derivatives. The cytotoxicity was evaluated using assays like MTT, which measure cell viability post-treatment with the compounds.

Table 2: Cytotoxicity Data

| Compound Name | LD50 (mg/kg) | Cell Line Tested |

|---|---|---|

| This compound | TBD | Human fibroblasts (HPF-hTERT) |

| Tris(1H-indol-3-yl)methylium salt | TBD | Human fibroblasts (HPF-hTERT) |

The mechanism by which indole derivatives exert their antimicrobial effects often involves disrupting microbial cell membranes. For instance, it has been suggested that these compounds may form pores in the cytoplasmic membrane of bacteria, facilitating the entry of other molecules and leading to cell death . This characteristic is particularly beneficial in combating resistant strains.

Case Studies

Several case studies have explored the biological activities of compounds related to This compound :

- Study on Antimicrobial Efficacy : A study evaluated a series of indole derivatives against both sensitive and resistant bacterial strains. The results indicated that modifications in the indole structure could enhance antimicrobial activity while reducing cytotoxic effects .

- In Vivo Toxicity Assessment : Research involving animal models demonstrated that certain indole derivatives exhibited low toxicity levels when administered at therapeutic doses. This suggests a favorable safety profile for future clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.